molecular formula C7H8N2O B127979 6-Methylnicotinamide CAS No. 6960-22-1

6-Methylnicotinamide

Cat. No.: B127979
CAS No.: 6960-22-1
M. Wt: 136.15 g/mol
InChI Key: IJXDURUAYOKSIS-UHFFFAOYSA-N
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Description

6-Methylnicotinamide is an organic compound with the chemical formula C₇H₈N₂O. It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. This compound is known for its various applications in the field of pharmaceuticals and organic synthesis .

Mechanism of Action

Target of Action

6-Methylnicotinamide (6-MNA) is a derivative of nicotinamide, an endogenous metabolite . It is involved in multiple important biochemical reactions in the human body .

Mode of Action

It is known that it participates in the formation of nad and nadp , which play vital roles in cellular respiration and glucose metabolism. These coenzymes are involved in redox reactions, carrying electrons from one reaction to another. The reduction (gain of electrons) of NAD and NADP is crucial in many metabolic processes.

Biochemical Pathways

6-MNA is involved in the metabolic pathways related to the metabolism of NAD and NADP . These coenzymes are essential in the redox reactions in the body, particularly in the metabolic pathways of glucose, fatty acids, and amino acids. They play a critical role in the generation of ATP, the main energy currency of the cell.

Pharmacokinetics

It is known that 6-mna is an endogenous metabolite, suggesting that it is likely to be well-absorbed and distributed in the body . It is also known to be excreted in the urine .

Result of Action

The primary result of 6-MNA’s action is its involvement in the formation of NAD and NADP, contributing to cellular energy metabolism . A sudden increase of 6-mna in the acute stages of intracerebral hemorrhage (ich) has been reported to exacerbate neurological damages .

Action Environment

The action of 6-MNA can be influenced by various environmental factors. For instance, the levels of 6-MNA can be affected by the nutritional status of the individual, particularly the intake of Vitamin B3, as 6-MNA is a metabolite of this vitamin . Furthermore, certain pathological conditions, such as intracerebral hemorrhage, can cause a sudden increase in 6-MNA levels, leading to exacerbated neurological damage .

Biochemical Analysis

Biochemical Properties

6-Methylnicotinamide is a member of the vitamin B3 family and participates in numerous important biochemical reactions . It acts as a crucial coenzyme involved in the process of cellular energy metabolism, contributing to the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate). These coenzymes play vital roles in human respiratory function and glucose metabolism .

Cellular Effects

In the acute stages of intracerebral hemorrhage, a sudden increase in this compound can exacerbate neurological damage . High levels of this compound can alter cellular NAM and SAM levels, affecting NAD±dependent redox reactions, signaling pathways, and remodeling cellular epigenetic states .

Molecular Mechanism

This compound, as a derivative of nicotinamide, is involved in the NAD salvage pathway. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD .

Temporal Effects in Laboratory Settings

The aerosol transfer efficiency of this compound was found to be similar to that of nicotine in laboratory settings . Archival pharmacological data indicates that this compound is similar in potency and binding affinity to that of nicotine in in vivo and ex vivo models .

Dosage Effects in Animal Models

In animal models, the administration of nicotinamide mononucleotide (NMN), a precursor of NAD+, has been shown to alleviate or even reverse age-related conditions by stimulating NAD+ metabolism

Metabolic Pathways

This compound is involved in the NAD salvage pathway, a critical metabolic pathway in mammals. This pathway is responsible for the conversion of nicotinamide into NAD+, an essential coenzyme for various critical cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnicotinamide can be synthesized through the methylation of nicotinic acid. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylnicotinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate various metabolic and signaling pathways makes it a compound of interest in both basic and applied research .

Properties

IUPAC Name

6-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXDURUAYOKSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219877
Record name 6-Methylnicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-22-1
Record name 6-Methylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6960-22-1
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Record name 6-Methylnicotinamide
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Record name 6960-22-1
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Record name 6-Methylnicotinamide
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Record name 6-Methylnicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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